molecular formula C9H9NO B11922915 Indolizin-1-ylmethanol CAS No. 357627-48-6

Indolizin-1-ylmethanol

Cat. No.: B11922915
CAS No.: 357627-48-6
M. Wt: 147.17 g/mol
InChI Key: XFZRAHGBMMNSLB-UHFFFAOYSA-N
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Description

Indolizin-1-ylmethanol is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Chemical Reactions Analysis

Types of Reactions

Indolizin-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizin-1-ylmethanone, while reduction can produce this compound derivatives with different substituents.

Mechanism of Action

The mechanism of action of indolizin-1-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the indolizine ring and methanol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

357627-48-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

indolizin-1-ylmethanol

InChI

InChI=1S/C9H9NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-6,11H,7H2

InChI Key

XFZRAHGBMMNSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C=C1)CO

Origin of Product

United States

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